![molecular formula C20H16N2O4S B2585893 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide CAS No. 10312-10-4](/img/structure/B2585893.png)

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

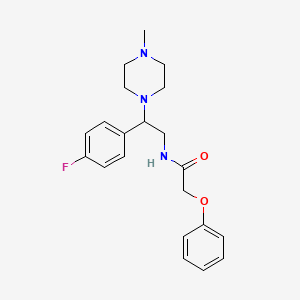

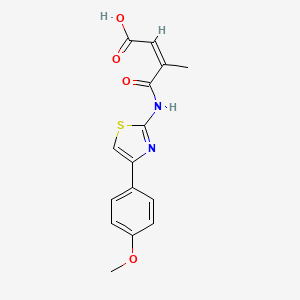

The compound is a derivative of benzo[de]isoquinoline, which is a type of polycyclic aromatic hydrocarbon . The “1,3-dioxo” indicates the presence of two carbonyl (C=O) groups at the 1 and 3 positions of the benzo[de]isoquinoline structure . The “2-(ethyl)benzenesulfonamide” part suggests an ethyl group attached to a benzenesulfonamide group at the 2 position .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a polycyclic core . The benzo[de]isoquinoline core is likely to be planar due to aromaticity, and the dioxo groups could potentially form hydrogen bonds with suitable partners .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications

Photophysical Properties and Molecular Interactions

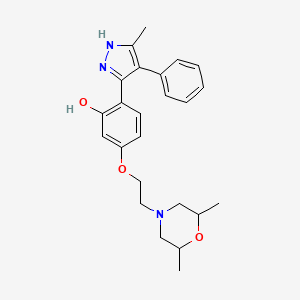

- A study on 1,8-naphthalimide derivatives (closely related compounds to the target chemical) discussed their aggregation-enhanced emission and solid-state emission properties. These compounds form nanoaggregates in aqueous-DMF solution and exhibit enhanced emission intensity based on the nature of benzoic acid derivatives. Their photophysical properties and the effect of π-π stacking and intermolecular interactions are explored in detail (Srivastava, Singh, & Mishra, 2016).

Structural Characteristics

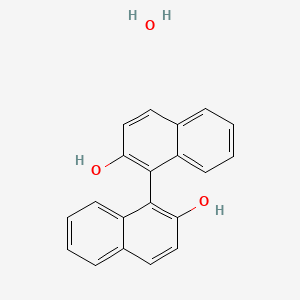

- Research on the title compound, "Gliquidone", revealed its molecular structure, featuring intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains. This analysis provides insights into the molecular conformation and interactions of similar compounds (Gelbrich, Haddow, & Griesser, 2011).

Solubility in Supercritical Carbon Dioxide

- A study measured the solubilities of disperse azo dyes, which include similar chemical structures, in supercritical carbon dioxide. These findings are crucial for understanding the solubility behavior of related compounds in different environments (Hojjati, Yamini, Khajeh, Rouhani, & Gharanjig, 2008).

Application in Dyeing and Photopolymerization

- Naphthalimide dyes, which share structural similarities, have been used as polymerizable one-component visible light initiators. The study discussed their synthesis, photochemical mechanisms, and photopolymerization behavior, highlighting their potential in various industrial applications (Yang et al., 2018).

Antihyperglycemic Activity

- Isoindoline-1,3-dione analogues, bearing structural resemblance, were synthesized and screened for antihyperglycemic activity. Some synthesized compounds showed promising activity, suggesting potential therapeutic applications of related compounds (Eissa, 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c21-27(25,26)15-9-7-13(8-10-15)11-12-22-19(23)16-5-1-3-14-4-2-6-17(18(14)16)20(22)24/h1-10H,11-12H2,(H2,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKZZKCLSUFEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid](/img/structure/B2585810.png)

![1,3-Dimethyl-5-(1,3-dimethylureidocarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2585813.png)

![5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid](/img/structure/B2585815.png)

![(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2585822.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)